5-amino-N-(4-chlorobenzyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-[(4-CHLOROPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-[(4-CHLOROPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.
Attachment of the Chlorophenyl and Trimethylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-[(4-CHLOROPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-AMINO-N-[(4-CHLOROPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group and potential biological activities.
Triazole Derivatives: Various triazole derivatives have been studied for their diverse biological activities.
Uniqueness
5-AMINO-N-[(4-CHLOROPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H23ClN6O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN6O2/c1-12-8-13(2)18(14(3)9-12)25-17(29)11-28-20(23)19(26-27-28)21(30)24-10-15-4-6-16(22)7-5-15/h4-9H,10-11,23H2,1-3H3,(H,24,30)(H,25,29) |
InChI Key |
SPESRQFPEPMICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N)C |
Origin of Product |
United States |
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